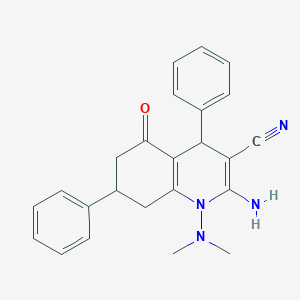
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BDBM 1973, is a potential drug molecule that has been the focus of extensive research in recent years. This molecule belongs to the class of quinolinecarboxamide derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells. 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has also been shown to induce DNA damage in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has been found to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is its high potency against cancer cells. It has also been found to have a low toxicity profile, which makes it a safe candidate for further research. However, the synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 is complex and requires specialized equipment, which could limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973. One potential area of research is the development of more efficient synthesis methods for this molecule, which could increase its availability for research purposes. Another area of research is the investigation of the mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 in more detail, which could provide valuable insights into the development of new anti-cancer drugs. Additionally, further studies are needed to evaluate the efficacy of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 in animal models and eventually in clinical trials.
Méthodes De Synthèse
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 involves the reaction of 2-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in the presence of a base to produce 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973.
Applications De Recherche Scientifique
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. 4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide 1973 has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.
Propriétés
Nom du produit |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H21FN2O4 |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-yl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H21FN2O4/c1-13-21(24(29)27-16-6-3-2-5-15(16)25)22(23-17(26-13)7-4-8-18(23)28)14-9-10-19-20(11-14)31-12-30-19/h2-3,5-6,9-11,22,26H,4,7-8,12H2,1H3,(H,27,29) |
Clé InChI |
JUFSVVKMJFCWTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5F |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)





![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)